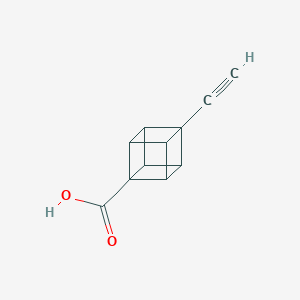

4-Ethynylcubane-1-carboxylic acid

Description

Historical Trajectory and Evolution of Cubane (B1203433) Synthesis and Derivatization

Another synthetic route was proposed in 1966 by James C. Barborak, L. Watts, and R. Pettit, which utilized an organometallic complex, cyclobutadiene-iron tricarbonyl, as a source for the unstable cyclobutadiene. ic.ac.uk This method also converged on the formation of cubane-1,4-dicarboxylic acid, which could then be decarboxylated to the parent cubane hydrocarbon. ic.ac.uk The development of more efficient decarboxylation methods superseded the original thermal degradation of a di-t-butyl perester, further enhancing the accessibility of cubane and its derivatives. ic.ac.uk Today, the synthesis of cubane-1,4-dicarboxylic acid has been scaled up to multi-kilogram batches, making this unique scaffold more readily available for research and development, although it remains a relatively expensive starting material. blogspot.comic.ac.uk This increased availability has spurred further exploration into the derivatization of the cubane cage, leading to a wide array of functionalized cubanes with tailored properties. nih.gov

Unique Structural Attributes of the Cubane Cage and its Ramifications in Molecular Design

The cubane molecule is a platonic hydrocarbon with a highly symmetrical, cubic structure. wikipedia.orgslideshare.net This geometry forces the carbon-carbon bonds into highly strained 90° angles, a significant deviation from the ideal 109.5° of a standard tetrahedral carbon. wikipedia.org This high degree of strain, estimated to be around 166 kcal/mol, is a defining feature of cubane. ic.ac.uk Despite this, cubane is kinetically stable, meaning it does not readily decompose, due to the absence of easy decomposition pathways. wikipedia.org

The bonding within the cubane cage is also noteworthy. The carbon-carbon bonds have a high degree of p-character, which in turn imparts a high degree of s-character to the exocyclic carbon-hydrogen bonds. ic.ac.uk This increased s-character makes the cubyl protons significantly more acidic than those of typical saturated hydrocarbons. ic.ac.ukresearchgate.net

From a design perspective, the rigid, three-dimensional structure of the cubane cage offers a unique and predictable scaffold for the precise spatial arrangement of functional groups. nih.govic.ac.uk Unlike planar aromatic rings, cubane allows for substituents to be placed in a well-defined, non-planar orientation. ic.ac.uk This has significant implications for the design of molecules that can interact with biological targets in a highly specific manner or for the construction of novel materials with defined three-dimensional structures. ic.ac.ukresearchgate.net The distance across the diagonal of the cubane cage is comparable to the para-positions on a benzene (B151609) ring, making it an interesting bioisostere for phenyl rings in medicinal chemistry. ic.ac.ukresearchgate.net

| Property | Value |

| Molecular Formula | C₈H₈ |

| Molar Mass | 104.15 g/mol |

| Density | 1.29 g/cm³ |

| C-C Bond Angle | 90° |

| Strain Energy | 166 kcal/mol |

| C-C Bond Length | ~1.57 Å |

Rationale for the Strategic Functionalization with Ethynyl (B1212043) and Carboxylic Acid Moieties on the Cubane Scaffold

The strategic placement of both an ethynyl (-C≡CH) and a carboxylic acid (-COOH) group on the cubane scaffold at the 1 and 4 positions, respectively, creates a molecule with exceptional versatility. This bifunctionality is key to its role as a molecular building block.

The ethynyl group is a highly versatile functional group in organic synthesis. Its terminal alkyne proton is acidic and can be readily removed to form a nucleophilic acetylide, which can participate in a wide range of carbon-carbon bond-forming reactions. Furthermore, the triple bond itself can undergo various addition reactions and is a key participant in powerful coupling reactions such as the Sonogashira, Glaser, and click chemistry reactions. Computational studies have shown that ethynyl expansion of cage hydrocarbons like cubane can also reduce ring strain. nih.gov

The carboxylic acid group , on the other hand, is a cornerstone of organic chemistry, offering a gateway to a vast array of other functional groups. enamine.netunc.edu It can be readily converted into esters, amides, acid chlorides, and other derivatives. organic-chemistry.orgyoutube.com The carboxyl group also provides a handle for attaching the cubane unit to surfaces or other molecules through the formation of stable covalent bonds or through ionic interactions after deprotonation. The presence of this group can also influence the solubility and electronic properties of the molecule.

By combining these two powerful functional groups on the rigid and sterically defined cubane core, 4-ethynylcubane-1-carboxylic acid becomes a highly valuable and programmable building block for creating complex and functional molecular systems.

The Role of this compound as a Versatile Molecular Tecton in Contemporary Chemical Research

As a molecular tecton, or building block, this compound offers chemists a unique tool for constructing sophisticated molecular architectures. Its rigid, well-defined geometry, coupled with the orthogonal reactivity of its ethynyl and carboxylic acid functionalities, allows for the programmed assembly of complex structures.

In the realm of materials science , the rigid rod-like nature of the 1,4-disubstituted cubane core makes it an ideal component for the creation of liquid crystals and other ordered materials. slideshare.net The ethynyl group can be used for polymerization or for linking to other cubane units to form "cubylcubanes" and higher oligomers with exceptionally short carbon-carbon single bonds between the cages. wikipedia.org These materials are of interest for their potential optical and electronic properties.

In supramolecular chemistry , the directional nature of the functional groups on the cubane scaffold allows for the design of host-guest systems and self-assembling molecular cages. nih.govresearchgate.net The carboxylic acid can participate in hydrogen bonding networks, while the ethynyl group can be used to link to metal centers or other organic components.

In medicinal chemistry , the cubane cage is being explored as a bioisostere for the phenyl ring, offering a non-aromatic, metabolically stable scaffold with a unique three-dimensional profile. researchgate.netresearchgate.net this compound provides a platform for synthesizing novel drug candidates where the carboxylic acid can interact with a biological target and the ethynyl group can be used to attach probes or other pharmacophores.

Scope and Objectives of Academic Research Pertaining to this compound

Current and future academic research focused on this compound is likely to pursue several key objectives:

Development of more efficient and scalable syntheses: While the synthesis of the cubane core has improved significantly, developing more cost-effective and streamlined routes to this compound will be crucial for its wider adoption.

Exploration of its use in the synthesis of novel polymers and materials: Research will likely focus on harnessing the unique structural and electronic properties of the cubane cage to create materials with advanced optical, electronic, and energetic properties.

Design and synthesis of new pharmaceutical agents: The use of this compound as a scaffold for the development of new drugs with improved efficacy, selectivity, and pharmacokinetic properties is a major area of interest. nih.gov This includes its incorporation into peptidomimetics and other complex bioactive molecules.

Investigation of its role in supramolecular chemistry and nanotechnology: Researchers will continue to explore the use of this tecton in the construction of molecular machines, sensors, and other nanoscale devices. slideshare.net

The ongoing exploration of this compound and its derivatives promises to yield exciting discoveries and innovations across a broad spectrum of chemical sciences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynylcubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-2-10-3-6-4(10)8-5(10)7(3)11(6,8)9(12)13/h1,3-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRGEEUBJSVXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC12C3C4C1C5C2C3C45C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethynylcubane 1 Carboxylic Acid and Its Precursors

Retrosynthetic Dissection of 4-Ethynylcubane-1-carboxylic acid Architecture

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.in For this compound, the analysis begins by disconnecting the two functional groups. The ethynyl (B1212043) group can be traced back to an aldehyde via transformations like the Corey-Fuchs reaction, and the carboxylic acid can be derived from an ester or another precursor.

Established Synthetic Routes to Cubane-1,4-dicarboxylates as Key Intermediates

The synthesis of cubane (B1203433) derivatives is often reliant on the availability of cubane-1,4-dicarboxylate as a key starting material. ic.ac.ukresearchgate.net Its preparation has been the subject of extensive research, leading to optimized and scalable synthetic routes.

The first successful synthesis of the cubane skeleton was reported by Philip E. Eaton and Thomas W. Cole in 1964. ic.ac.uk Their elegant approach, although lengthy, laid the groundwork for all subsequent syntheses. A key step in their sequence is an intramolecular photochemical [2+2] cycloaddition to form the caged framework. wikipedia.orgwordpress.comwikipedia.org

The synthesis commences with the conversion of 2-cyclopentenone to 2-bromocyclopentadienone, which spontaneously undergoes a Diels-Alder dimerization. wikipedia.org The resulting endo isomer is then subjected to a photochemical [2+2] cycloaddition, which forges the cubane cage. wordpress.competrolpark.co.uk The final steps involve a Favorskii rearrangement of the resulting bromoketone to introduce the carboxylic acid groups. wikipedia.org

| Key Transformation | Description |

| Diels-Alder Dimerization | Spontaneous [4+2] cycloaddition of 2-bromocyclopentadienone. |

| Photochemical [2+2] Cycloaddition | Intramolecular cyclization of the Diels-Alder adduct to form the cubane cage. |

| Favorskii Rearrangement | Ring contraction of the bromoketone intermediate to yield the carboxylic acid. |

To synthesize an asymmetrically substituted cubane like this compound from a symmetrical precursor, selective functional group manipulation is essential. Starting with dimethyl cubane-1,4-dicarboxylate, a selective mono-hydrolysis can be achieved. thieme-connect.com This reaction is typically carried out using one equivalent of a base, such as sodium hydroxide, in a mixed solvent system like tetrahydrofuran (B95107) and methanol. uq.edu.au This affords 4-(methoxycarbonyl)cubane-1-carboxylic acid in high yield, providing a key intermediate with differentiated reactivity at the C-1 and C-4 positions. thieme-connect.comuq.edu.au This mono-ester, mono-acid is a versatile building block for introducing different functional groups at opposite ends of the cubane scaffold. biosynth.com

Regioselective Introduction of the Ethynyl Moiety at the C-4 Position

With a selectively protected cubane dicarboxylate in hand, the next phase of the synthesis focuses on the regioselective installation of the ethynyl group at the C-4 position.

One of the most effective methods for converting a carbonyl group into a terminal alkyne is the Corey-Fuchs reaction. wikipedia.orgjk-sci.comtcichemicals.com This two-step process first transforms an aldehyde into a 1,1-dibromoolefin using a reagent prepared from triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgorganic-chemistry.org In the second step, treatment with a strong base, typically n-butyllithium, effects a dehydrohalogenation and a lithium-halogen exchange to generate the terminal alkyne. wikipedia.org

In the context of synthesizing this compound, the carboxylic acid group of 4-(methoxycarbonyl)cubane-1-carboxylic acid would first be converted to an aldehyde. This can be achieved through standard functional group transformations. The resulting 4-formyl-1-(methoxycarbonyl)cubane can then be subjected to the Corey-Fuchs reaction to install the ethynyl group. Eaton and co-workers have successfully applied this procedure to synthesize 1,4-dialkynylcubanes from cubane-1,4-dicarbaldehyde. thieme-connect.com

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction can be adapted to introduce an ethynyl group onto the cubane core. The strategy involves preparing a 4-halocubane-1-carboxylate derivative, most commonly 4-iodocubane-1-carboxylate, which can then be coupled with a protected alkyne.

The synthesis of 4-iodocubane derivatives can be achieved from the corresponding carboxylic acid via a Barton decarboxylative iodination. thieme-connect.com Once the 4-iodocubane-1-carboxylate is obtained, it can undergo a Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst like CuI and a base. thieme-connect.com The trimethylsilyl (B98337) protecting group can then be removed under mild conditions to reveal the terminal alkyne. Research has shown that the cubane core is surprisingly stable under these palladium-catalyzed coupling conditions. thieme-connect.com This methodology has been successfully used to synthesize 1-iodo-4-(phenylethynyl)cubane, demonstrating the viability of this approach for accessing ethynylcubane derivatives. thieme-connect.com

| Reaction | Catalyst/Reagents | Function |

| Corey-Fuchs Reaction | 1. CBr₄, PPh₃2. n-BuLi | Converts an aldehyde to a terminal alkyne. |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Base | Couples a terminal alkyne with an aryl/vinyl halide. |

Selective Functionalization of the Carboxylic Acid Moiety at the C-1 Position

The carboxylic acid group on the cubane skeleton is a versatile handle for a wide array of chemical transformations. ic.ac.uk The development of chemoselective methods to modify this group without disturbing other functionalities, such as the ethynyl group or the strained cage itself, is paramount.

The carboxylic acid group of cubane carboxylic acids can be selectively transformed into various other functional groups. Standard transformations such as conversion to acid chlorides, esters, and amides are well-established. researchgate.netszfki.hu For instance, cubane-1,4-dicarboxylic dichloride can be prepared and subsequently reacted with phenols or other nucleophiles to form corresponding esters. szfki.hu

More advanced and chemoselective transformations have also been developed. A notable example is the direct electrochemical oxidative decarboxylation of cubane carboxylic acids to form alkoxy cubanes, known as the Hofer–Moest reaction. nih.govd-nb.info This method is significant because it proceeds under mild conditions that tolerate other oxidizable functional groups, such as amides. nih.govresearchgate.net The use of flow electrochemistry for this transformation is particularly advantageous as it allows for straightforward scaling of the process. nih.govsoton.ac.uk Research has shown that this anodic oxidation is compatible with the cubane ring and that processes involving a cubane carbocation intermediate are viable. d-nb.info

Another important decarboxylative functionalization is the Barton decarboxylation, which can be used to convert cubane carboxylic acids into cubyl radicals. wikipedia.orgunibo.it These radicals can then be trapped to form new C-C or C-heteroatom bonds. For example, the conversion of 4-(methoxycarbonyl)cubane-1-carboxylic acid into redox-active N-hydroxyphthalimide (NHPI) esters allows for subsequent Ni- or Fe-catalyzed coupling reactions. thieme-connect.com The Hunsdiecker reaction, using organohypervalent iodine reagents, also provides a pathway for the decarboxylative halogenation of cubane carboxylic acids. thieme-connect.comscispace.com

Table 1: Selected Chemoselective Transformations of Cubane Carboxylic Acid Derivatives

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cubane-1-carboxylic acid | KOH, MeOH, Electrolysis (Flow cell, Pt anode) | Methyl 4-methoxy-1-cubanecarboxylate | 14-40% | d-nb.info |

| Cubane-1-carboxylic acid | (Diacetoxyiodo)benzene, CCl₄, I₂, hv | 1-Iodocubane | 80-90% | thieme-connect.com |

| 4-(Methoxycarbonyl)cubane-1-carboxylic acid | NHPI, coupling agents | NHPI ester | N/A | thieme-connect.com |

| Cubane-1,4-dicarboxylic acid | Thionyl chloride, then N-hydroxypyridine-2-thione, CF₃CH₂I | 1,4-Diiodocubane | N/A | thieme-connect.com |

| Cubane-1,4-dicarboxylic dichloride | 4-(hydroxy)dialkylbenzal malonate, triethylamine, 2-butanone | bis[4-(2,2-alkoxycarbonylvinyl)phenyl)]cubane-1,4-dicarboxylate | N/A | szfki.hu |

Synthetic Pathways for the Introduction of the Carboxylic Acid Group

The foundational synthesis of the cubane cage, developed by Eaton and Cole in 1964, provides cubane-1,4-dicarboxylic acid as the primary product, which serves as the crucial starting material for most cubane derivatives. ic.ac.ukwikipedia.orgic.ac.uk This classic synthesis involves a multi-step sequence starting from 2-cyclopentenone. wikipedia.org Key steps include a Diels-Alder dimerization of 2-bromocyclopentadienone and a photochemical [2+2] cycloaddition. wikipedia.orgthieme-connect.com

Alternative strategies have also been explored. A synthesis developed by Barborak, Watts, and Pettit utilizes a cyclobutadiene-iron tricarbonyl complex as a source for cyclobutadiene, which undergoes a Diels-Alder reaction with 2,5-dibromo-1,4-benzoquinone. ic.ac.uk The resulting adduct is then converted to cubane-1,4-dicarboxylic acid via the Favorskii rearrangement. ic.ac.uk More recent advances have focused on C-H activation strategies. For instance, a light-mediated one-pot C-H carboxylation followed by esterification has been used to functionalize the commercially available dimethyl cubane-1,4-dicarboxylate to introduce additional carboxyl groups at other positions, such as C-2. princeton.edu

Methodological Innovations in Scale-Up Synthesis and Process Optimization for this compound

The transition from laboratory-scale synthesis to multigram or kilogram production of cubane derivatives like this compound has necessitated significant methodological innovations. The original Eaton-Cole synthesis of cubane-1,4-dicarboxylic acid has been successfully scaled up and is conducted in pilot plants, making it available in multi-kilogram batches. ic.ac.ukwordpress.com

A critical bottleneck in the classic synthesis is the photochemical [2+2] cycloaddition step. thieme-connect.com Traditionally performed in batch photoreactors, this step can be time-consuming and difficult to scale. Recent innovations have focused on the use of continuous-flow photochemistry. soton.ac.ukthieme-connect.com Home-made flow photoreactors have been successfully employed to scale the synthesis of dimethyl 1,4-cubanedicarboxylate to the decagram level, achieving a throughput of 3.4 g/h with a residence time of only 30 minutes. thieme-connect.com This approach not only significantly reduces the reaction time but also improves safety and process control. thieme-connect.com

Furthermore, electrochemical methods, particularly those using flow cells, offer inherent scalability for functional group transformations. nih.govsoton.ac.uk The electrochemical Hofer-Moest reaction for decarboxylative alkoxylation is a prime example of a modern, scalable technique that avoids harsh chemical oxidants. nih.govresearchgate.net Similarly, robust, multigram-scale syntheses have been developed for less common substitution patterns, such as 1,3-disubstituted cubanes, by employing novel strategies like the Wharton transposition on readily available intermediates. rsc.orgrsc.org The development of practical, gram-scale syntheses for various precursors is crucial for their industrial application. nih.gov

Stereochemical Considerations and Control in Cubane Framework Synthesis

The high symmetry of the cubane molecule (octahedral point group, Oh) leads to interesting stereochemical properties. nih.govnih.gov While cubane itself is achiral, and 1,4-disubstituted derivatives like this compound are also achiral, chirality arises in cubane analogs with three or more non-identical substituents or with specific substitution patterns like 1,2- or 1,3-disubstitution. nih.govresearchgate.netacs.org

Control in cubane synthesis is often a matter of regioselectivity rather than stereoselectivity of a chiral center. The foundational Eaton synthesis exhibits remarkable stereospecificity. The initial Diels-Alder dimerization of 2-bromocyclopentadienone proceeds to give the endo isomer selectively, which is a crucial kinetic control step for the subsequent intramolecular photochemical [2+2] cycloaddition. ic.ac.ukic.ac.uk This photocycloaddition itself is a stereospecific reaction that forms the cage framework. wikipedia.org

Green Chemistry Principles and Sustainable Approaches in Cubane Synthesis

Increasing awareness of environmental impact has driven the adoption of green chemistry principles in the synthesis of complex molecules like cubanes. soton.ac.uk Key areas of focus include improving energy efficiency, reducing hazardous waste, and using catalytic methods. soton.ac.ukdtic.mil

The use of flow chemistry, for both photochemical and electrochemical reactions, represents a significant step towards more sustainable cubane synthesis. nih.govsoton.ac.ukthieme-connect.com Flow reactors improve energy efficiency through better light penetration in photochemistry and lower the need for supporting electrolytes in electrochemistry due to smaller inter-electrode gaps. d-nb.infothieme-connect.com This leads to higher productivity and reduced waste. d-nb.info

Replacing hazardous reagents is another important aspect. For example, the use of visible-light photoredox catalysis can replace costly and toxic chemical reagents. researchgate.net The development of catalytic methods for C-H functionalization avoids lengthy protection-deprotection sequences, improving atom economy. princeton.edu Even in the classic synthesis, modifications are being explored to make the process more environmentally sound, such as replacing harsh hydrolysis conditions with cleaner alternatives. dtic.milchemistryworld.com The use of recyclable, metal-free solid acid catalysts, like sulfonic acid-functionalized reduced graphene oxide, for the synthesis of carboxylic acids from aldehydes also aligns with green chemistry principles and offers potential applications in cubane precursor synthesis. nih.gov

Reactivity and Derivatization Chemistry of 4 Ethynylcubane 1 Carboxylic Acid

Transformations Involving the Carboxylic Acid Functionality of 4-Ethynylcubane-1-carboxylic acid

The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Formation of Esters, Amides, and Anhydrides

The conversion of carboxylic acids into esters, amides, and anhydrides is a fundamental set of transformations in organic synthesis. altervista.orgualberta.calibretexts.org These reactions generally proceed via nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid. chemistrytalk.orgpressbooks.pubmasterorganicchemistry.com

The reactivity of carboxylic acid derivatives towards nucleophilic attack follows a general trend, with acyl chlorides being the most reactive, followed by anhydrides, esters, and finally amides. pressbooks.publibretexts.orgtransformationtutoring.com This hierarchy is attributed to the leaving group's ability, with weaker bases being better leaving groups. pressbooks.pub

The direct conversion of a carboxylic acid requires activation, as the hydroxyl group is a poor leaving group. libretexts.orglibretexts.org Acid catalysis can be employed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which can then readily react with alcohols, amines, or carboxylates to form the corresponding esters, amides, or anhydrides. transformationtutoring.comuomustansiriyah.edu.iq For instance, the use of thionyl chloride (SOCl₂) can effectively convert carboxylic acids into acid chlorides. libretexts.orglibretexts.org

Solid-phase synthesis techniques, utilizing reagents like solid-supported carbodiimides, have also been developed for the efficient synthesis of carboxylic acid derivatives, offering high yields and purity. ru.nl

Table 1: Examples of Reagents for Ester, Amide, and Anhydride Formation

| Derivative | Reagent(s) | Notes |

| Ester | Alcohol (ROH) in the presence of an acid catalyst (e.g., H₂SO₄) | Fischer esterification is a reversible reaction. altervista.org |

| Alkyl halide (R-X) after conversion of the carboxylic acid to a carboxylate | The carboxylate acts as a nucleophile. altervista.org | |

| Diazomethane (CH₂N₂) | Used for the preparation of methyl esters. altervista.org | |

| Amide | Amine (RNH₂) with a coupling agent (e.g., DCC) | DCC facilitates the formation of the amide bond. libretexts.org |

| Conversion to acid chloride (with SOCl₂) followed by reaction with an amine | A common and effective method. uomustansiriyah.edu.iq | |

| Anhydride | Reaction with an acid chloride | Can be used to form both symmetrical and unsymmetrical anhydrides. uomustansiriyah.edu.iq |

| Dehydration of two carboxylic acid molecules | Typically requires heat. libretexts.org |

Decarboxylation Pathways and Derivatives Thereof

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). allen.in While the decarboxylation of simple alkyl carboxylic acids is generally difficult, the reaction can be facilitated by the presence of specific functional groups or by employing catalytic methods. rsc.org The stability of the resulting carbanion intermediate is a crucial factor. organicchemistrytutor.com

For instance, β-keto acids readily undergo decarboxylation upon mild heating due to the formation of a stable enol intermediate. organicchemistrytutor.comyoutube.com The reaction proceeds through a cyclic transition state. csbsju.edu

In the context of cubane (B1203433) chemistry, decarboxylative transformations have been explored as a means to introduce new functionalities onto the cubane cage. sorbonne-universite.fr While specific studies on the direct decarboxylation of this compound are not extensively detailed in the provided results, the general principles of decarboxylation would apply. The resulting ethynylcubane could be a valuable building block in its own right.

Catalytic decarboxylation methods have emerged as powerful tools in organic synthesis, allowing for the replacement of a carboxylic acid group with other functionalities under milder conditions. rsc.org

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, underpinning the formation of the derivatives discussed in section 3.1.1. chemistrytalk.orgpressbooks.pubmasterorganicchemistry.com The reaction mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pubuomustansiriyah.edu.iq The subsequent collapse of this intermediate expels the leaving group, regenerating the carbonyl group. uomustansiriyah.edu.iq

The reactivity of the carboxylic acid derivative is paramount, with more reactive derivatives being readily converted into less reactive ones. ualberta.capressbooks.pub For example, an acid chloride can be easily transformed into an ester, but the reverse reaction is not typically feasible under standard conditions. pressbooks.pub

The choice of nucleophile is also critical. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can react with esters and acid chlorides to produce tertiary alcohols. chemistrytalk.orgtransformationtutoring.com In contrast, weaker nucleophiles, like alcohols and amines, will typically yield esters and amides, respectively. chemistrytalk.org

Advanced Reactions of the Ethynyl (B1212043) Group of this compound

The ethynyl group of this compound provides a gateway to a rich array of chemical transformations, particularly in the realm of cycloaddition and addition reactions.

Hydration, Halogenation, and Hydroamination Reactions

The ethynyl group is susceptible to a variety of addition reactions, including hydration, halogenation, and hydroamination.

Hydration of alkynes typically yields ketones via an enol intermediate. This transformation can be catalyzed by mercury salts, though greener alternatives are continuously being sought.

Halogenation of alkynes with halogens such as chlorine or bromine leads to the formation of di- and tetra-haloalkanes. khanacademy.orgyoutube.comlibretexts.org The reaction with one equivalent of a halogen typically results in a dihaloalkene, and the stereochemistry of the addition (syn or anti) can be influenced by the reaction conditions. youtube.com The addition of a second equivalent of the halogen yields a tetrahaloalkane. youtube.com

Hydroamination , the addition of an N-H bond across the carbon-carbon triple bond, is a powerful method for synthesizing nitrogen-containing compounds like enamines and imines. wikipedia.org This reaction often requires a catalyst, with various transition metal complexes, including those based on lanthanides and zirconium, having been developed for this purpose. libretexts.org The reaction can proceed via different mechanisms, including a [2+2] cycloaddition pathway with certain catalysts. libretexts.org

Cross-Coupling Reactions (e.g., Sonogashira, Heck) for Further Ethynyl Functionalization

The ethynyl group of this compound is a versatile handle for constructing more complex molecules through cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool for this purpose.

Research has demonstrated the surprising stability of the cubane cage under palladium catalysis, which was initially a concern due to the potential for metal-catalyzed cage rearrangements. thieme-connect.com For instance, the Sonogashira coupling of 1,4-diethynylcubane with iodobenzene (B50100), in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst, proceeds efficiently to yield the corresponding phenyl-substituted ethynylcubane. thieme-connect.com Similarly, 1-ethynyl-4-iodocubane readily couples with iodobenzene under these conditions. thieme-connect.com Copper-free Sonogashira coupling conditions have also been successfully employed to synthesize elaborate structures like cubane-porphyrin arrays. thieme-connect.com

While the Sonogashira reaction has been more extensively studied, the Heck reaction, which couples an alkene with an aryl or vinyl halide, also presents a potential route for the functionalization of cubane derivatives. organic-chemistry.org However, the application of Heck reactions directly to this compound is less documented. The primary challenge remains the stability of the cubane core under the reaction conditions, as palladium catalysts are known to induce rearrangements of the cubane skeleton. researchgate.net

Recent advancements have focused on developing milder catalytic systems to circumvent these issues. For example, decarbonylative Sonogashira cross-coupling reactions have emerged as a method to couple carboxylic acids with alkynes, though this typically involves the activation of the carboxylic acid and its subsequent decarbonylation to form an aryl-palladium intermediate. rsc.orgnih.govrsc.org

Interactive Table: Sonogashira Coupling Reactions of Ethynylcubane Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-bis[(trimethylsilyl)ethynyl]cubane (after deprotection) | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1,4-bis(phenylethynyl)cubane | - | thieme-connect.com |

| 1-Ethynyl-4-iodocubane | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-Iodo-4-(phenylethynyl)cubane | 98% | thieme-connect.com |

| Mono- or diethynylcubanes | Iodo-porphyrin | Cu-free conditions | Cubane-porphyrin arrays | - | thieme-connect.com |

C-H Functionalization Strategies on the Cubane Core Mediated by this compound

Direct C-H functionalization of the cubane core is a highly sought-after transformation as it offers a more atom-economical approach to derivatization. However, the high bond strength of the C-H bonds on the cubane skeleton makes this a significant challenge. researchgate.net The cubane framework has proven resistant to many standard C-H activation protocols. thieme-connect.com

One of the pioneering methods for arylating the cubane core involved a light-driven reaction of cubanecarboxylic acid with lead tetraacetate and benzene (B151609). thieme-connect.com This process is believed to proceed through the formation of a cubane radical intermediate. thieme-connect.com More contemporary strategies have utilized redox-active esters derived from cubanecarboxylic acids. For instance, 4-(methoxycarbonyl)cubane-1-carboxylic acid can be converted into an N-hydroxyphthalimide (NHPI) ester. thieme-connect.com This ester, under nickel or iron catalysis, can undergo decarboxylation to generate a cubyl radical, which can then participate in cross-coupling reactions. thieme-connect.com

While these methods have been applied to derivatives of cubanecarboxylic acid, their direct application to this compound would require careful consideration of the reactivity of the ethynyl group under the radical-generating conditions. The presence of the ethynyl moiety could potentially interfere with the desired C-H functionalization pathway.

Skeletal Rearrangements of Cubane Derivatives (e.g., to Cuneanes) and their Influence on this compound Reactivity

The high strain energy of the cubane skeleton makes it susceptible to rearrangements, particularly in the presence of transition metals. thieme-connect.com Silver(I) and palladium(II) salts are known to catalyze the isomerization of cubane to cuneane, while rhodium(I) complexes can promote rearrangement to syn-tricyclooctadiene. thieme-connect.comresearchgate.net This inherent instability poses a significant challenge for transition-metal-catalyzed reactions on the cubane core. researchgate.net

The propensity for rearrangement is influenced by the substituents on the cubane cage. For example, the rearrangement of cubane-1,4-dicarboxylic acid to cuneane-2,6-dicarboxylic acid can be promoted by solvent and is accelerated by the presence of a base, suggesting the involvement of the carboxylate anion. researchgate.net In the context of this compound, both the carboxylic acid and the ethynyl group could influence the stability of the cubane framework and its susceptibility to rearrangement. The ethynyl group, being sp-hybridized, introduces further electronic and steric effects that could alter the course of metal-catalyzed transformations. For instance, it has been observed that 4-iodo-1-vinylcubane undergoes a cage-opening rearrangement under thermal conditions or in the presence of a Lewis acid. researchgate.netresearchgate.net This suggests that the presence of an unsaturated substituent can facilitate skeletal transformations.

Chemo- and Regioselectivity in Multi-Functionalized Cubane Systems Derived from this compound

This compound possesses two distinct and reactive functional groups, the carboxylic acid and the terminal alkyne. This dual functionality allows for selective transformations at either site, leading to the synthesis of diverse multi-functionalized cubane systems.

The carboxylic acid group can undergo standard transformations such as esterification, amidation, and conversion to acyl halides. For example, 4-(methoxycarbonyl)cubane-1-carboxylic acid, a closely related derivative, can be selectively hydrolyzed to the corresponding mono-acid. thieme-connect.com This acid can then be converted to redox-active esters for further functionalization. thieme-connect.com Similarly, amide coupling reactions using reagents like HATU/HOAt have been successfully employed to attach various aryl and even large porphyrin moieties to the cubane core via the carboxylic acid handle. thieme-connect.com

The ethynyl group, on the other hand, is amenable to reactions such as Sonogashira coupling, as discussed previously, as well as Glaser-type homocoupling to form dimeric structures. thieme-connect.com

The challenge and opportunity lie in the selective manipulation of one functional group in the presence of the other. For instance, one could envision a synthetic sequence where the carboxylic acid is first converted to an amide, and then the ethynyl group is subjected to a Sonogashira coupling. The success of such a strategy would depend on the careful choice of reaction conditions to avoid cross-reactivity. The steric and electronic properties of the substituents introduced in the first step would undoubtedly influence the reactivity and selectivity of the subsequent transformation. The development of orthogonal protection and activation strategies is therefore crucial for the controlled synthesis of complex, multi-functionalized cubane derivatives from this compound.

Interactive Table: Functional Group Transformations on Cubane Scaffolds

| Starting Material | Reagents/Conditions | Functional Group Transformed | Product | Reference |

|---|---|---|---|---|

| Dimethyl cubane-1,4-dicarboxylate | Monohydrolysis | Ester | 4-(Methoxycarbonyl)cubane-1-carboxylic acid | thieme-connect.com |

| 4-(Methoxycarbonyl)cubane-1-carboxylic acid | N-Hydroxyphthalimide, amide coupling | Carboxylic acid | NHPI ester | thieme-connect.com |

| 4-(Methoxycarbonyl)cubane-1-carboxylic acid | 4-Iodoaniline, HATU/HOAt | Carboxylic acid | N-(4-Iodophenyl)-4-(methoxycarbonyl)cubane-1-carboxamide | thieme-connect.com |

| 1,4-Diethynylcubane | Glaser coupling conditions | Ethynyl | Dimer (bis-cubane) | thieme-connect.com |

Theoretical and Computational Investigations of 4 Ethynylcubane 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of 4-ethynylcubane-1-carboxylic acid. The introduction of substituents on the cubane (B1203433) core, which possesses high kinetic stability, significantly influences its electronic properties. acs.orgbiosynth.com The ethynyl (B1212043) group, being an electron-withdrawing group, and the carboxylic acid group, which can act as both a hydrogen bond donor and acceptor, create a unique electronic environment within the molecule.

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the bonding in such systems. For a related 1,6-disubstituted cubane, NBO analysis revealed that the electron-withdrawing nature of an ester group lowers the energy levels of the adjacent σ and σ* C-C bonds. acs.orgchemrxiv.org In this compound, similar effects are expected. The C-C bonds of the cubane cage are characterized by a high degree of p-character, which contributes to its strain. The exocyclic bonds, in turn, exhibit more s-character, leading to shorter bond lengths. cdnsciencepub.com

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), help in predicting the reactive sites of a molecule. chemrxiv.org For this compound, these descriptors can identify the most probable sites for nucleophilic or electrophilic attack. The carboxylic acid group can undergo typical reactions such as esterification and amidation, with its reactivity influenced by the electronic effects of the cubane and ethynyl moieties. scbt.comyoutube.com The ethynyl group offers a site for various addition reactions. Computational studies can model the reaction pathways and predict the feasibility of such transformations.

Table 1: Calculated Electronic Properties of a Model Substituted Cubane

| Property | Value |

|---|---|

| σ-orbital level (C2-C3) | -14.76 eV |

| σ-orbital level (C1-C2) | -14.85 eV |

| σ-orbital level (C3-C6) | -14.87 eV |

Data derived from a representative 1,6-disubstituted cubane. acs.orgchemrxiv.org

Analysis of Strain Energy and Geometric Distortion in the Cubane Cage Due to Functionalization

The parent cubane molecule possesses a significant amount of strain energy, which is a defining characteristic of its chemistry. acs.org The introduction of functional groups, such as the ethynyl and carboxylic acid moieties in this compound, can lead to geometric distortions in the cubane cage, affecting its strain energy.

Computational studies have shown that substituents can cause distortions in the cubane framework. For instance, in 1,4-dihalocubanes, the cage structure can be slightly compressed along the symmetry axis. cdnsciencepub.com Similarly, studies on other substituted cubanes have revealed that substituents can cause the vicinal protons to displace, suggesting an elongation of the cage structure along the axis of substitution. cdnsciencepub.com These distortions are a result of the electronic and steric interactions between the substituents and the cubane core.

Table 2: Geometric Parameters of a Substituted researchgate.net-ladderene System

| Parameter | Value |

|---|---|

| Intramolecular π-π distance (r) | 2.89–2.95 Å |

| Folding angle (θ) | 116–118° |

These parameters quantify geometric distortions in a related strained system.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational space and intermolecular interactions of molecules like this compound. nih.gov These simulations provide insights into the dynamic behavior of the molecule, which is crucial for understanding its properties in different environments.

For this compound, MD simulations can reveal the preferred conformations of the carboxylic acid group relative to the cubane cage. The rotation around the C-C bond connecting the carboxylic acid to the cubane is a key conformational degree of freedom. researchgate.netethz.ch The simulations can also predict the formation of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers or larger aggregates in the condensed phase.

Furthermore, MD simulations can shed light on the stability of the cubane cage at different temperatures. arxiv.orgresearchgate.net While cubane itself is kinetically stable, the presence of functional groups can influence its thermal decomposition pathways. acs.org MD simulations can help to identify the initial steps of such decomposition processes.

Table 3: Conformational Energy Differences

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| A (staggered) | More stable |

| B (staggered) | Less stable |

| C (eclipsed) | Intermediate |

Qualitative analysis of a related system suggests small energy differences between conformers. ethz.ch

Computational Prediction of Spectroscopic Properties and Reaction Mechanisms for this compound Derivatives

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. For this compound and its derivatives, theoretical calculations can provide valuable information about their infrared (IR), and NMR spectra. frontiersin.orgmdpi.com

The calculated vibrational frequencies can be used to assign the peaks in the experimental IR spectrum. acs.org Similarly, computed NMR chemical shifts can aid in the interpretation of complex NMR spectra, which is particularly useful for highly symmetric or strained molecules like cubanes.

Furthermore, computational chemistry plays a crucial role in elucidating reaction mechanisms. nih.govwikipedia.org For derivatives of this compound, theoretical studies can model various transformations, such as the conversion to cuneane derivatives, which is a known rearrangement for cubanes. nih.gov These calculations can identify the transition states, determine activation barriers, and predict the regioselectivity of reactions, providing a deeper understanding of the underlying chemical processes. nih.govuq.edu.au

Table 4: Predicted Spectroscopic Data for a Model System

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Harmonic Frequencies | ~10 cm⁻¹ average error from experiment |

| Anharmonic Frequencies | Improved accuracy over harmonic |

Data from studies on polycyclic aromatic hydrocarbons and other complex molecules. frontiersin.orgacs.org

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a cornerstone of modern computational chemistry, offering a good balance between accuracy and computational cost for studying reaction pathways and transition states. nih.govacs.org For this compound, DFT calculations can be employed to investigate a wide range of chemical reactions.

One area of interest is the study of the thermal stability and decomposition pathways of functionalized cubanes. acs.org DFT can be used to calculate the activation energies for various decomposition reactions, helping to assess the kinetic stability of the molecule.

Another important application of DFT is in the study of reaction mechanisms. For example, in the Ag(I)-catalyzed rearrangement of cubanes to cuneanes, DFT calculations have been used to elucidate the detailed mechanism, including the initial oxidative addition of the catalyst and the subsequent carbocation rearrangement. acs.orgchemrxiv.org Similar studies can be applied to this compound to predict its reactivity in the presence of different catalysts. The calculations can also shed light on the role of the substituents in directing the course of the reaction. nih.gov

Table 5: Calculated Reaction Barriers for a Model System

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| β-scission of cubylmethyl radical | 3.0 - 3.2 |

Calculations based on a substituted cubylmethyl radical. uq.edu.au

Development of Theoretical Models for Strained Polycyclic Systems

The study of molecules like this compound contributes to the broader development of theoretical models for strained polycyclic systems. nih.gov These systems pose unique challenges for theoretical methods due to their unusual bonding and high strain energy.

One approach is the use of the Activation Strain Model (ASM), which provides a quantitative understanding of the factors controlling the reactivity of strained molecules. nih.gov This model decomposes the activation energy into the strain energy required to deform the reactants into the transition state geometry and the interaction energy between the deformed reactants.

Another area of development is the improvement of computational methods to accurately describe the electronic structure and properties of these systems. This includes the development of new density functionals and basis sets that are better suited for strained molecules. rsc.orgresearchgate.net The insights gained from studying this compound and other functionalized cubanes can be used to refine these theoretical models, leading to more accurate predictions for a wide range of strained polycyclic systems.

Applications of 4 Ethynylcubane 1 Carboxylic Acid in Advanced Materials Science

Design and Synthesis of Cubane-Based Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed through the self-assembly of organic building blocks via hydrogen bonds. wikipedia.orgnih.gov The carboxylic acid group of 4-ethynylcubane-1-carboxylic acid is a prime functional group for directing the formation of HOFs, as carboxylic acids readily form robust and directional hydrogen-bonded dimers. nih.govmdpi.com

The design of cubane-based HOFs leverages the rigid and well-defined geometry of the cubane (B1203433) core to create predictable and porous architectures. The linear arrangement of the ethynyl (B1212043) and carboxylic acid groups at the 1 and 4 positions of the cubane cage allows for the formation of extended one-dimensional chains or more complex three-dimensional networks. These frameworks can exhibit permanent porosity, making them candidates for applications in gas storage and separation. nih.gov

The synthesis of these HOFs typically involves the crystallization of this compound or its derivatives from a suitable solvent system. The resulting frameworks can be characterized by single-crystal X-ray diffraction to determine their precise structure and hydrogen-bonding patterns. The stability of these HOFs is a critical factor, as hydrogen bonds are generally weaker than the covalent bonds found in other porous materials like MOFs and COFs. wikipedia.orgnih.gov

| Framework Type | Building Block | Key Interaction | Potential Applications |

| Hydrogen-Bonded Organic Framework (HOF) | This compound | Carboxylic acid dimerization (O-H···O) | Gas storage, separation, molecular recognition |

Integration of this compound into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound makes it a versatile linker for the construction of both metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.com

In COFs , both the carboxylic acid and ethynyl groups can participate in covalent bond formation to create extended, porous networks. For instance, the carboxylic acid can undergo condensation reactions, while the ethynyl group can be utilized in reactions like Sonogashira coupling. tcichemicals.com The resulting COFs would benefit from the high thermal and chemical stability inherent to covalently linked structures, combined with the unique steric and electronic properties of the cubane cage. tcichemicals.com The design principles for these materials focus on choosing appropriate reaction conditions and complementary linkers to achieve the desired topology and functionality. tcichemicals.com

| Framework Type | Role of this compound | Bonding | Key Features |

| Metal-Organic Framework (MOF) | Organic Linker/Strut | Coordination bonds (metal-carboxylate) | Tunable porosity, high surface area |

| Covalent Organic Framework (COF) | Monomer/Building Block | Covalent bonds (e.g., ester, imine) | High stability, defined porosity |

Development of Polymeric Materials with Ethynylcubane-1-carboxylic Acid as a Monomer or Cross-Linker

The presence of both a polymerizable ethynyl group and a reactive carboxylic acid group allows this compound to be incorporated into a variety of polymeric materials, either as a monomer or a cross-linker. savemyexams.com

When used as a monomer , the ethynyl group can undergo polymerization reactions, such as addition polymerization, to form a polymer backbone with pendant carboxylic acid-functionalized cubane units. These pendant groups can then be used for further chemical modifications or to influence the polymer's properties, such as adhesion and solubility.

As a cross-linker , this compound can be used to connect polymer chains, leading to the formation of thermosetting polymers or networked materials. iitk.ac.in The rigid cubane unit can impart enhanced thermal stability and mechanical strength to the resulting polymer. The carboxylic acid group can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively, where the cubane unit becomes an integral part of the polymer backbone. savemyexams.com The high strain energy of the cubane cage can also be harnessed, as its release upon thermal or chemical treatment could lead to interesting material transformations.

Utilization in Electron Transfer Systems and Molecular Circuitry Research

The unique electronic properties of the cubane cage make it an intriguing component for molecular-scale electronic systems. While cubane itself is an insulator, its strained sigma bonds can mediate electron transfer over significant distances. The introduction of the ethynyl and carboxylic acid groups on the this compound molecule provides anchor points to connect the cubane unit to other molecular components or to surfaces, a crucial requirement for building molecular electronic devices.

In the context of electron transfer systems , the cubane scaffold can act as a rigid bridge between an electron donor and an acceptor. The rate of electron transfer through the cubane cage can be studied and compared to other molecular bridges to understand the fundamental principles of through-bond electron transfer. The ability to functionalize the cubane at different positions allows for systematic studies of how the pathway and distance affect the efficiency of electron transfer.

In molecular circuitry research , this compound can be considered a building block for molecular wires or other components. The ethynyl group, in particular, is a common motif in molecular electronics due to its linear geometry and ability to participate in conductive pathways. The carboxylic acid group can be used to attach the molecule to electrodes, allowing for the measurement of its electrical conductance.

Exploration of Cubane Scaffolds in Advanced Optical and Electronic Materials

The rigid and precisely defined structure of the cubane scaffold is being explored for the development of advanced optical and electronic materials. researchgate.net The ability to functionalize the cubane cage at its vertices allows for the creation of molecules with specific three-dimensional arrangements of chromophores or electroactive groups.

In the realm of optical materials , attaching chromophores to a cubane core can lead to materials with interesting photophysical properties. The rigid separation and orientation of the chromophores enforced by the cubane scaffold can prevent quenching processes and lead to enhanced fluorescence or other desirable optical phenomena. The cubane unit itself, while not optically active in the visible region, can influence the electronic properties of attached functional groups.

For electronic materials , the insulating nature of the cubane cage can be exploited to create molecular insulators or to precisely control the distance between conductive elements in a larger assembly. researchgate.net The introduction of electronically active substituents onto the cubane framework can lead to new types of molecular conductors or semiconductors with properties dictated by the unique geometry of the cubane core.

Investigation of Energetic Material Precursors based on Cubane Architecture (Academic focus on theoretical design and synthetic routes)

The cubane cage is a cornerstone in the field of high-energy-density materials due to its extraordinarily high positive heat of formation and significant strain energy. dtic.mildtic.mil The parent hydrocarbon, cubane, has a density of 1.29 g/cm³ and a heat of formation of +161 kcal/mol. dtic.mildtic.mil The introduction of energetic functionalities, such as nitro groups, onto the cubane skeleton can lead to exceptionally powerful and dense explosives and propellants. jes.or.jp

While this compound is not itself an energetic material, it serves as a valuable precursor for the synthesis of more complex and energetic cubane derivatives. The ethynyl and carboxylic acid groups provide synthetic handles for the introduction of energetic moieties. For example, the carboxylic acid could be converted to an acyl azide (B81097), a known energetic group, or the ethynyl group could be used as a platform for the attachment of other energetic functionalities.

Theoretical studies play a crucial role in this area, predicting the performance and stability of novel energetic cubanes. These calculations guide synthetic efforts towards promising target molecules. The primary academic focus remains on the design and development of synthetic routes to these highly functionalized and often challenging-to-synthesize molecules. nih.gov

| Property | Value | Significance |

| Heat of Formation (Cubane) | +161 kcal/mol | High energy content |

| Strain Energy (Cubane) | +159 kcal/mol | Contributes to energy release |

| Density (Cubane) | 1.29 g/cm³ | Important for volumetric energy density |

Nanoarchitecture Through Strained Molecules: Cubane-Derived Scaffolds for Nanothreads and Nanomaterials

Recent breakthroughs have demonstrated that strained molecules like cubane can be polymerized under high pressure to form one-dimensional nanostructures known as nanothreads. acs.orgpsu.edunih.gov These nanothreads are essentially ultra-thin, diamond-like structures and are predicted to be among the stiffest one-dimensional systems known. acs.orgpsu.edu

The polymerization of cubane proceeds through a diradical mechanism, where the high pressure induces the opening of the strained cubane cage and subsequent bond formation between adjacent molecules. acs.orgrsc.org The resulting nanothreads are crystalline and exhibit a high degree of three-dimensional order. acs.orgpsu.edu They possess remarkable properties, including high hardness and thermal stability up to 300 °C. acs.orgpsu.edu

While the initial work focused on the polymerization of unsubstituted cubane, the use of functionalized cubanes like this compound as precursors opens up possibilities for creating functionalized nanothreads. The ethynyl and carboxylic acid groups could be incorporated into the nanothread structure, imparting new chemical and physical properties. This emerging area of research holds promise for the bottom-up fabrication of novel nanomaterials with precisely controlled structures and functionalities. nih.govwikipedia.org

Utility of 4 Ethynylcubane 1 Carboxylic Acid As a Molecular Scaffold in Medicinal Chemistry Research Design Principles

Rationale for Cubane (B1203433) as a Rigid 3D Bioisostere for Aromatic Rings in Molecular Design

The cubane cage, a unique polyhedral hydrocarbon, has garnered significant attention in medicinal chemistry as a rigid three-dimensional (3D) bioisostere for aromatic rings. researchgate.netkyoto-u.ac.jp Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The rationale for employing cubane as a substitute for a phenyl group stems from several key advantages.

Aromatic rings are prevalent in drug molecules but are often associated with metabolic instability and poor solubility. researchgate.net The replacement of a planar phenyl ring with a non-polar, saturated, and three-dimensional cubane scaffold can lead to improved physicochemical and pharmacokinetic properties. princeton.edunih.gov The rigid nature of the cubane framework provides a fixed and predictable orientation of substituents, which can enhance binding affinity to biological targets. lincoln.ac.uk This rigidity is a crucial feature, as it reduces the entropic penalty upon binding.

Cubane's geometry closely mimics that of a para-substituted benzene (B151609) ring in terms of the distance between substituents at the 1 and 4 positions. princeton.edulincoln.ac.uk This geometric similarity allows for the preservation of the spatial relationship between key pharmacophoric elements, thus maintaining biological activity. princeton.edu Furthermore, the strained C-C bonds within the cubane cage result in high s-character of the exocyclic C-H bonds, leading to increased bond strength and consequently, enhanced metabolic stability. princeton.edunih.gov

The substitution of aromatic rings with sp³-hybridized bioisosteres like cubane generally improves properties such as solubility and metabolic stability while retaining the desired biological activity. princeton.edu This strategy has been explored for a wide range of pharmaceutical compounds, including antibiotics, anticancer agents, and central nervous system drugs. researchgate.net

Rational Design and Synthesis of Cubane-Based Molecular Probes for Target Engagement Studies

The rational design of molecular probes is a cornerstone of modern chemical biology and drug discovery, enabling the study of target engagement, elucidation of biological pathways, and identification of new therapeutic agents. nih.gov Cubane-based scaffolds, particularly functionalized derivatives like 4-ethynylcubane-1-carboxylic acid, offer a unique platform for the design and synthesis of such probes. princeton.edunih.gov

The design process often begins with a known ligand or pharmacophore that interacts with a biological target. By replacing an aromatic ring within this molecule with a cubane moiety, researchers can create novel probes with improved properties. The rigid nature of the cubane core ensures that the appended functional groups are held in a precise spatial orientation, which is critical for effective target binding. lincoln.ac.uk

The synthesis of these probes often involves multi-step sequences starting from commercially available cubane precursors, such as cubane-1,4-dicarboxylic acid. researchgate.net Recent advances in synthetic methodologies have made the introduction of various functional groups onto the cubane scaffold more accessible. nih.gov For instance, the carboxylic acid group in this compound can be readily converted to amides, esters, or other functionalities to modulate the probe's properties or to attach it to other molecules. The ethynyl (B1212043) group serves as a versatile handle for further modifications, such as click chemistry reactions. nih.gov

An example of rational design is the development of cubane-containing inhibitors of enzymes or receptors where the original drug molecule contained a phenyl ring. By replacing the phenyl ring with a cubane cage, researchers can investigate the impact of this substitution on binding affinity, selectivity, and metabolic stability. Molecular modeling and computational studies often guide the design process, predicting how the cubane-based probe will interact with the target protein. nih.gov

Strategies for Constructing Highly Constrained Ligand Systems with this compound

Conformationally constrained ligands often exhibit higher binding affinity and selectivity for their biological targets due to a lower entropic penalty upon binding. The rigid, three-dimensional structure of the cubane scaffold makes it an excellent building block for the construction of such highly constrained systems. acs.org this compound, with its two distinct functional groups, provides a versatile platform for creating these complex architectures. nih.gov

One common strategy involves using the cubane core as a central scaffold to which different pharmacophoric elements are attached. The carboxylic acid and ethynyl groups can be independently functionalized, allowing for the precise positioning of various substituents in 3D space. For example, the carboxylic acid can be coupled with an amine-containing fragment, while the ethynyl group can be modified via Sonogashira coupling or click chemistry to introduce another pharmacophore. nih.gov

The synthesis of these constrained systems often requires careful planning and execution of multi-step reaction sequences. The development of robust and efficient methods for the functionalization of the cubane core has been a key enabler in this area. nih.gov The ability to introduce a variety of functional groups with high regioselectivity is crucial for the successful construction of these complex molecules.

Computational and Structural Studies of Protein-Ligand Interactions Involving Cubane Scaffolds

Computational and structural studies play a vital role in understanding and predicting the interactions between ligands and their protein targets. nih.govnumberanalytics.com In the context of cubane-containing molecules, these methods provide valuable insights into how the unique geometry and electronic properties of the cubane scaffold influence binding affinity and specificity. acs.org

Molecular docking simulations are frequently used to predict the binding mode of cubane-based ligands within the active site of a protein. numberanalytics.com These simulations help to visualize how the rigid cubane core orients the pharmacophoric groups to interact with key amino acid residues. By comparing the docked poses of a cubane-containing ligand with its aromatic counterpart, researchers can rationalize observed differences in biological activity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex, allowing for the assessment of the stability of the binding mode and the conformational flexibility of both the ligand and the protein. nih.gov These simulations can reveal subtle changes in the protein structure upon ligand binding, a phenomenon known as induced fit. numberanalytics.com

X-ray crystallography provides the most definitive structural information, revealing the precise atomic-level details of the protein-ligand interaction. numberanalytics.com Crystal structures of proteins in complex with cubane-containing inhibitors have confirmed the ability of the cubane scaffold to act as an effective bioisostere for aromatic rings. These structures provide a solid foundation for further structure-based drug design efforts.

Table 1: Comparison of Computational and Structural Techniques

| Technique | Information Provided | Application in Cubane Research |

| Molecular Docking | Predicts binding mode and orientation of a ligand. | To visualize the interaction of cubane-based ligands with their targets. |

| Molecular Dynamics | Simulates the dynamic behavior of the protein-ligand complex. | To assess the stability of the binding mode and conformational changes. |

| X-ray Crystallography | Provides high-resolution 3D structure of the protein-ligand complex. | To obtain definitive structural evidence of the binding interaction. |

Bioorthogonal Labeling and Bioconjugation Techniques Utilizing the Ethynyl Moiety of this compound

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. mdpi.comnih.gov The ethynyl group of this compound is a prime functional group for such applications, particularly in the context of bioorthogonal labeling and bioconjugation. nih.gov

The most prominent bioorthogonal reaction involving an alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.gov This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications. The ethynyl group on the cubane scaffold can readily react with an azide-functionalized molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a larger biomolecule like a protein or a nucleic acid. mdpi.comthermofisher.com

This capability allows for the use of this compound derivatives as chemical reporters. For example, a cubane-based probe can be designed to bind to a specific target protein. After binding, a fluorescent azide (B81097) can be "clicked" onto the ethynyl group, allowing for the visualization and quantification of the target protein within cells or tissues.

In addition to CuAAC, other bioorthogonal reactions involving alkynes, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), can also be employed. SPAAC does not require a cytotoxic copper catalyst, making it even more suitable for live-cell imaging experiments.

The carboxylic acid functionality of this compound can be used to attach the cubane moiety to a targeting ligand, while the ethynyl group serves as the bioorthogonal handle. This modular approach allows for the creation of a wide range of customized probes for various biological applications. wiley-vch.de

Development of Rigid Linkers and Spacers for Bioconjugates and Supramolecular Systems

Linkers and spacers play a crucial role in the design of bioconjugates and supramolecular assemblies by connecting different molecular components while maintaining their desired functions. nih.govnih.gov The cubane scaffold, with its inherent rigidity and well-defined geometry, is an attractive candidate for the development of rigid linkers. kyoto-u.ac.jpacs.org

In bioconjugates, such as antibody-drug conjugates (ADCs), the linker connects the cytotoxic drug to the antibody. The properties of the linker can significantly impact the stability, efficacy, and pharmacokinetic profile of the ADC. A rigid cubane-based linker can ensure a fixed distance and orientation between the antibody and the drug, which can be advantageous for optimizing the therapeutic window. ub.edu

In the field of supramolecular chemistry, rigid linkers are essential for the construction of well-defined, predictable architectures. The cubane unit can serve as a rigid building block in the formation of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other complex assemblies. The 1,4-disubstitution pattern of molecules like this compound provides a linear and rigid connection point. acs.org

The synthesis of these linkers often involves the functionalization of the cubane core with appropriate reactive groups at opposing positions. The carboxylic acid and ethynyl groups of this compound can serve as attachment points for further elaboration into longer and more complex linker systems. The rigidity of the cubane core prevents the linker from folding back on itself, ensuring that the connected moieties are held at a specific distance. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-ethynylcubane-1-carboxylic acid. Due to the high symmetry of the cubane (B1203433) cage, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra exhibit distinct patterns that confirm the substitution at the 1 and 4 positions.

In ¹H NMR, the acidic proton of the carboxylic acid group is notably deshielded, typically appearing in the downfield region of 10-12 ppm. libretexts.org This significant chemical shift is attributed to the electronegativity of the oxygen atoms and the anisotropic effects of the carbonyl group. libretexts.orglibretexts.org The protons on the cubane cage itself give rise to complex splitting patterns due to three-bond, four-bond, and five-bond couplings, with typical vicinal coupling constants around 5.3 Hz. sci-hub.box The chemical shifts of these cage protons are influenced by the substituents and can be predicted with reasonable accuracy using additivity rules developed for cubane derivatives. sci-hub.box

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Carboxylic Acid Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (O-H) | 10-12 libretexts.org | - |

| Carbonyl (C=O) | - | 160-180 libretexts.org |

| Cubane Cage (C-H) | Varies (influenced by substituents) sci-hub.box | Varies |

| Protons adjacent to COOH | 2-3 libretexts.orglibretexts.org | - |

Note: Specific chemical shifts for this compound can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. uni-saarland.de The exact mass of the molecular ion peak is compared to the calculated theoretical mass, and a small mass error provides strong evidence for the compound's identity. uni-saarland.de

In addition to accurate mass determination, HRMS provides valuable information about the molecule's fragmentation patterns. Under electron ionization (EI), the molecule can undergo various fragmentation pathways. Common losses for carboxylic acids include the hydroxyl radical (M-17) and the entire carboxyl group (M-45). libretexts.org The fragmentation of the cubane cage itself can also lead to a series of characteristic ions. Analyzing these fragmentation patterns helps to piece together the structural components of the molecule, further corroborating the structure determined by NMR. For complex samples, techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed to separate the compound of interest from impurities before mass analysis. chemrxiv.org

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination and Crystal Engineering Insights

Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. ceitec.cz This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's geometry. ceitec.cznovapublishers.com

For cubane derivatives, SCXRD studies have revealed interesting structural features, such as unusually short carbon-halogen bonds in some instances. chemistryviews.org In the case of this compound, SCXRD would confirm the near-perfect cubic geometry of the carbon cage and the precise orientation of the ethynyl (B1212043) and carboxylic acid substituents.

Furthermore, SCXRD provides insights into the intermolecular interactions that govern the crystal packing. Carboxylic acids are known to form hydrogen-bonded dimers in the solid state. researchgate.net SCXRD analysis would reveal the specific hydrogen bonding network and other non-covalent interactions, which are crucial for understanding the principles of crystal engineering and designing new materials with desired properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. libretexts.org A very broad and strong O-H stretching absorption is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orglibretexts.org The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. spectroscopyonline.com The presence of conjugation can shift this peak to lower wavenumbers. spectroscopyonline.com The C-O stretching vibration appears in the 1210-1320 cm⁻¹ region. spectroscopyonline.com The ethynyl group will also have a characteristic C≡C stretching vibration, although it may be weak, and a C-H stretching vibration for the terminal alkyne. The cubane cage itself exhibits characteristic vibrations, though they may be less intense. ic.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond of the ethynyl group, which may show a weak band in the IR spectrum, often produces a strong signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functionality.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500-3300 libretexts.orglibretexts.org | Strong, Broad |

| Carbonyl (C=O) | Stretch | 1700-1725 spectroscopyonline.com | Strong |

| Carbon-Oxygen (C-O) | Stretch | 1210-1320 spectroscopyonline.com | Medium |

| Alkyne (C≡C) | Stretch | ~2100-2260 | Weak to Medium |

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Electronic Transitions and Chiral Analysis